molecular formula C29H48O3 B11833468 2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-

2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-

Cat. No.: B11833468
M. Wt: 444.7 g/mol
InChI Key: GAMXMSBSPXGAGZ-PKTNWEFCSA-N
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Description

2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)- is a complex organic compound with a unique structure that includes an oxetanone ring, a hexyl group, and a phenylmethoxy-tridecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)- typically involves the use of a metal salt of (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoic acid as an intermediate . The reaction conditions often require precise control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylmethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Properties

Molecular Formula

C29H48O3

Molecular Weight

444.7 g/mol

IUPAC Name

(3S,4S)-3-hexyl-4-[(2R)-2-phenylmethoxytridecyl]oxetan-2-one

InChI

InChI=1S/C29H48O3/c1-3-5-7-9-10-11-12-13-17-21-26(31-24-25-19-15-14-16-20-25)23-28-27(29(30)32-28)22-18-8-6-4-2/h14-16,19-20,26-28H,3-13,17-18,21-24H2,1-2H3/t26-,27+,28+/m1/s1

InChI Key

GAMXMSBSPXGAGZ-PKTNWEFCSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OCC2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OCC2=CC=CC=C2

Origin of Product

United States

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